molecular formula C8H6ClIO2 B12956232 2-Iodo-5-methoxybenzoyl chloride

2-Iodo-5-methoxybenzoyl chloride

Cat. No.: B12956232
M. Wt: 296.49 g/mol
InChI Key: DIFGCSOXKCWNDN-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with iodine at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. The process begins with the preparation of 2-methoxybenzoyl chloride, which can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-methoxybenzoyl chloride is unique due to the presence of both iodine and methoxy substituents on the benzene ring. This combination imparts distinct reactivity and allows for specific applications in organic synthesis and research .

Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

2-iodo-5-methoxybenzoyl chloride

InChI

InChI=1S/C8H6ClIO2/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3

InChI Key

DIFGCSOXKCWNDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)Cl

Origin of Product

United States

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